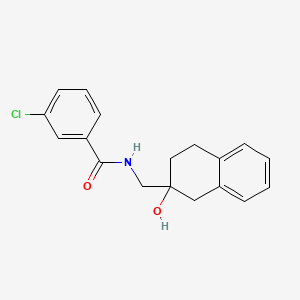

3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide

CAS No.: 1421500-66-4

Cat. No.: VC5045665

Molecular Formula: C18H18ClNO2

Molecular Weight: 315.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421500-66-4 |

|---|---|

| Molecular Formula | C18H18ClNO2 |

| Molecular Weight | 315.8 |

| IUPAC Name | 3-chloro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C18H18ClNO2/c19-16-7-3-6-14(10-16)17(21)20-12-18(22)9-8-13-4-1-2-5-15(13)11-18/h1-7,10,22H,8-9,11-12H2,(H,20,21) |

| Standard InChI Key | XRZCECXFGTUFOF-UHFFFAOYSA-N |

| SMILES | C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC(=CC=C3)Cl)O |

Introduction

Chemical Overview

3-chloro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Its structure suggests:

-

Functional Groups:

-

A benzamide core: This indicates the presence of a benzene ring attached to an amide group (-CONH-).

-

A chlorine atom at the third position on the benzene ring.

-

A tetrahydronaphthalene moiety, which is a partially saturated naphthalene ring system with a hydroxyl (-OH) group at the second position.

-

A methyl linkage connecting the tetrahydronaphthalene group to the nitrogen atom of the amide.

-

-

Molecular Formula and Properties:

-

The molecular formula can be deduced as , assuming no additional substituents.

-

It likely exhibits moderate polarity due to the amide and hydroxyl groups, influencing its solubility in polar solvents.

-

Potential Applications

Compounds with similar structural motifs often have applications in pharmaceuticals or materials science. For instance:

-

Pharmaceutical Relevance:

-

Benzamide derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

-

The tetrahydronaphthalene group may enhance lipophilicity and membrane permeability, potentially improving drug efficacy.

-

-

Chemical Research:

-

Such compounds are frequently studied for their interactions with biological receptors or enzymes due to their diverse functional groups.

-

Synthesis Pathways

While specific synthesis details for this compound are unavailable in the provided results, its preparation might involve:

-

Amide Bond Formation:

-

Reacting 3-chlorobenzoic acid (or its derivative) with an amine containing the tetrahydronaphthalene moiety.

-

Coupling agents like carbodiimides (e.g., EDC or DCC) may facilitate this reaction.

-

-

Functionalization of Tetrahydronaphthalene:

-

Hydroxylation at the second position could be achieved through selective chemical or enzymatic methods.

-

Research Outlook

Given its structural features, future research could focus on:

-

Biological Activity Screening:

-

Testing for potential anticancer, antimicrobial, or anti-inflammatory properties.

-

Evaluating its binding affinity to specific protein targets.

-

-

Physicochemical Characterization:

-

Determining melting point, solubility, and stability under various conditions.

-

Spectroscopic analysis (e.g., NMR, IR) to confirm structural details.

-

-

Derivatization Studies:

-

Modifying substituents on the benzamide or tetrahydronaphthalene rings to explore structure-activity relationships.

-

Hypothetical Data Table

| Property | Description/Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~319 g/mol |

| Functional Groups | Amide, Hydroxyl, Chlorine |

| Solubility | Likely soluble in polar solvents |

| Potential Applications | Pharmaceutical research |

If more detailed experimental or theoretical data about this compound is required, additional sources or databases focusing on chemical synthesis and pharmacology should be consulted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume